molecular formula C15H10FN B8370989 3-(4-Fluorophenyl)quinoline

3-(4-Fluorophenyl)quinoline

Cat. No. B8370989
M. Wt: 223.24 g/mol
InChI Key: KNEBAIISNDCFDK-UHFFFAOYSA-N
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Patent
US09193728B2

Procedure details

3-(4-Fluorophenyl) quinoline (1 g, 0.00448 mol) was dissolved in ethanol (25 mL), and to this was added platinum oxide (0.4 g) under nitrogen atmosphere. The reaction mixture was hydrogenated at 45 Psi for 10 h. After completion of reaction (monitored by TLC), the catalyst was removed by filtration, and the filtrate concentrated under reduced pressure. The crude product was purified by column chromatography (silica 100-200 mesh, diameter of column—2.5 cm, height of silica—approx. 5 inch) to provide the desired compound (0.25 g, 25% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[N:10][C:11]3[C:16]([CH:17]=2)=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:4][CH:3]=1.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>C(O)C.[Pt]=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C=NC2=CC=CC=C2C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction (monitored by TLC)
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica 100-200 mesh, diameter of column—2.5 cm, height of silica—approx. 5 inch)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CNC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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